N-Acetyl-beta-D-glucosaminylamine
Overview
Description
N-Acetyl-beta-D-glucosaminylamine (NAG) is a monosaccharide derivative of glucose and is an essential component of the chitin polymer found in the exoskeleton of crustaceans and insects. NAG is also found in the cell walls of fungi and the extracellular matrix of animals. In recent years, NAG has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
1. Diagnostic Marker in Kidney Diseases
N-Acetyl-beta-D-glucosaminidase (NAG) is recognized as a valuable diagnostic marker for various kidney diseases. It's a lysosomal enzyme found in proximal tubular cells of the kidneys. Its elevated urinary levels are indicative of proximal tubular cell necrosis and can be used to diagnose conditions such as acute kidney injury, urinary tract infection, nephrotic syndrome, glomerulonephritis, hypertension, perinatal asphyxia, heavy metals poisoning, drug nephrotoxicity, renal allograft rejection, and heart failure (Mohkam & Ghafari, 2015).
2. Assessment of Nephrotoxicity
NAG's utility extends to the assessment of nephrotoxicity. Research demonstrates its efficacy in detecting renal disorders and monitoring the impact of nephrotoxic agents like antibiotics, antiepileptics, or radiocontrast agents (Horak, Hopfer, & Sunderman, 1981). The changes in urinary NAG levels reflect the degree of tubular injury.
3. Bioconversion in Biotechnology
NAG plays a significant role in biotechnology, particularly in the bioconversion of chitin to N-acetyl glucosamine (GlcNAc), a valuable pharmacological agent. Enzymes like NAG are crucial for this conversion process, highlighting their potential in sustainable and cost-effective production methods (Fu et al., 2014).
4. Advancements in Molecular Fluorescence Sensors
Recent advances in molecular fluorescence sensors have led to innovative methods for detecting and imaging NAG. These advancements are significant in assessing kidney health, detecting and treating infectious diseases, fluorescence imaging of cancer, treatment of lysosomal disorders, and chemical biology research (Morsby & Smith, 2022).
5. Clinical Chemistry and Medical Diagnostics
NAG is extensively used in clinical chemistry and medical diagnostics. Its activity in urine and serum is a reliable indicator for various medical conditions. The enzyme's isoenzyme profile varies at different stages of renal disease and damage, providing valuable diagnostic insights (Price, 1992).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXOCXFFNKASF-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036106 | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-b-glucosaminylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
CAS RN |
114910-04-2, 4229-38-3 | |
Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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